Brd4-IN-8 is a selective inhibitor targeting the bromodomain-containing protein 4 (BRD4), which is integral to various cellular processes, including transcriptional regulation and chromatin remodeling. The compound has gained attention due to its potential therapeutic applications in cancer and inflammatory diseases, as it disrupts the interaction between BRD4 and acetylated lysine residues on histones, thereby modulating gene expression.
Brd4-IN-8 was developed through a series of chemical modifications aimed at enhancing its binding affinity to BRD4. The synthesis of this compound has been documented in various studies, highlighting its effectiveness in inhibiting BRD4's function by competing with acetylated lysines for binding.
Brd4-IN-8 falls under the category of small-molecule inhibitors and is classified as a member of the bromodomain and extraterminal (BET) family of inhibitors. These compounds are known for their role in epigenetic regulation by targeting bromodomains, which recognize acetylated lysines on histones.
The synthesis of Brd4-IN-8 involves several key steps:
Technical details regarding reaction conditions, yields, and purification methods are crucial for replicating the synthesis effectively .
Brd4-IN-8 features a complex molecular structure characterized by multiple rings and functional groups that enhance its binding affinity to BRD4. The compound's structural design allows it to mimic acetylated lysine, facilitating competitive inhibition.
The molecular formula and weight, along with specific structural features such as hydrogen bond donors and acceptors, are essential for understanding its interaction with BRD4. Crystallographic studies have provided insights into the precise orientation of Brd4-IN-8 within the binding pocket of BRD4 .
Brd4-IN-8 undergoes various chemical reactions that are significant for its functionality:
Technical details regarding these interactions can be elucidated through molecular docking studies and kinetic assays.
Brd4-IN-8 functions primarily by disrupting the association between BRD4 and acetylated histones:
Experimental data from inhibition assays demonstrate Brd4-IN-8's potency in reducing BRD4 activity in various cancer cell lines.
Brd4-IN-8 exhibits specific physical properties such as:
The chemical properties include:
Relevant data on these properties can be derived from standard analytical techniques such as NMR spectroscopy and mass spectrometry .
Brd4-IN-8 has several scientific uses:
BRD4, a member of the Bromodomain and Extra-Terminal (BET) protein family, functions as a master regulator of RNA polymerase II (Pol II)-mediated transcription. Its primary mechanism involves binding to acetylated histone marks via tandem bromodomains (BD1 and BD2), positioning it at promoter-proximal regions and distal regulatory elements. BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex – comprising CDK9 and cyclin T1/T2 – which phosphorylates the C-terminal domain (CTD) of Pol II at serine 2 (Ser2). This phosphorylation event releases Pol II from promoter-proximal pausing, enabling productive transcriptional elongation [2] [5].
Beyond elongation control, BRD4 localizes to super-enhancers (SEs), which are dense clusters of enhancer elements governing expression of genes critical for cell identity and oncogenesis. At SEs, BRD4 acts as a scaffolding protein that stabilizes the Mediator complex and lineage-specific transcription factors (e.g., MYC, NF-κB), forming phase-separated condensates that drive high-amplitude transcription of oncogenes like MYC and BCL2. Inhibition of BRD4 displaces it from SEs, causing preferential disruption of SE-driven transcription networks in cancer cells compared to typical enhancers [1] [7]. Recent studies demonstrate that BRD4 also prevents R-loop accumulation (DNA:RNA hybrids) by ensuring efficient transcriptional progression, thereby averting transcription-replication conflicts and DNA damage – an additional vulnerability exploitable in cancer therapy [10].
Table 1: Key Functional Domains of BRD4 and Their Roles in Transcription
| Domain | Structure | Function | Biological Consequence |
|---|---|---|---|
| Bromodomain BD1 | 4 α-helices, ZA/BC loops | Binds di-acetylated lysine (e.g., H4K5acK8ac) | Chromatin anchoring at promoters/enhancers |
| Bromodomain BD2 | Structurally distinct hydrophobic pocket | Prefers mono-acetylated lysine (e.g., H3K14ac) | Stabilizes TF interactions (e.g., RELA, TWIST) |
| ET Domain | 3 α-helices, protein interaction | Binds transcription complexes (Mediator) and modifiers (JMJD6, NSD3) | Chromatin remodeling and enhancer-promoter looping |
| P-TEFb Interaction | C-terminal region | Recruits CDK9/Cyclin T1 to phosphorylate Pol II CTD at Ser2 | Release of paused Pol II into elongation |
The BET family (BRD2, BRD3, BRD4, BRDT) shares conserved structural features: two N-terminal bromodomains (BD1, BD2) and an extraterminal (ET) domain. Bromodomains adopt a left-handed four-helix bundle (αZ, αA, αB, αC) forming a hydrophobic pocket that recognizes acetylated lysine residues. A distinguishing feature of BET bromodomains is their ability to bind two acetylated lysine residues simultaneously via conserved asparagine (Asn140 in BRD4 BD1) and a network of hydrogen bonds – a capability termed "di-acetyl recognition" [5] [9]. Despite structural similarities, BRD4 exhibits unique functional properties:
BRD4’s ET domain facilitates interactions distinct from other BET proteins. It recruits chromatin modifiers like the arginine demethylase JMJD6 and the methyltransferase NSD3, enabling localized chromatin remodeling independent of bromodomain function. This domain also supports BRD4’s role in DNA damage response and telomere maintenance – functions extending beyond canonical transcriptional regulation [5] [8].
BRD4 dysregulation is a hallmark of diverse pathologies, making it a compelling therapeutic target:
Oncogenic Dependencies: In hematologic malignancies (e.g., AML, multiple myeloma) and solid tumors (e.g., NUT midline carcinoma, breast cancer), BRD4 sustains expression of oncogenes (MYC, BCL2, BCL6) by occupying their super-enhancers. Chromosomal translocations (e.g., t(15;19) forming BRD4-NUT) create fusion oncoproteins that arrest epithelial differentiation. BRD4 also maintains telomere integrity and suppresses replication stress, safeguarding cancer cell viability [1] [5] [10].
Inflammatory Circuitry: BRD4 integrates epigenetic and inflammatory signaling by binding acetylated NF-κB subunit RELA at K310. This stabilizes RELA on chromatin, amplifying transcription of cytokines (IL-6, TNF-α), chemokines (CXCL10), and immune receptors (PD-L1). In macrophages, BRD4 licenses NLRP3 inflammasome activation and primes pro-IL-1β transcription, linking it to sterile inflammation and tumor microenvironments [3] [7] [9].
Metabolic and Senescence Programs: In adipose tissue inflammation, BRD4 drives RORC-dependent IL-17/IL-22 production, promoting insulin resistance and pre-malignant transformation. Within senescent cancer cells, BRD4 upregulates the senescence-associated secretory phenotype (SASP), secreting factors (IL-8, BMP2) that remodel tumor stroma [3] [5].
Table 2: BRD4 in Disease Pathways and Therapeutic Rationale for Inhibition
| Disease Context | Key BRD4-Dependent Mechanisms | Therapeutic Vulnerability |
|---|---|---|
| Hematologic Malignancies | SE-mediated MYC expression; BCL2 survival signaling | Synthetic lethality with BCL2 inhibitors (venetoclax) |
| NUT Midline Carcinoma | BRD4-NUT fusion blocks differentiation; hijacks SEs | BET inhibition dissociates fusion protein from chromatin |
| Triple-Negative Breast Cancer | Binds di-acetylated TWIST; activates EMT programs | Disruption of TWIST-BRD4 interface suppresses metastasis |
| Chronic Inflammation | NF-κB/RELA co-activation; inflammasome priming | Attenuates cytokine storms in autoimmune conditions |
| Obesity-Associated Cancer | RORC-driven IL-17/IL-22; FGF2-mediated transformation | Suppresses pro-tumorigenic inflammation in visceral fat |
The structural and functional uniqueness of BRD4 among BET proteins, coupled with its central position in disease-relevant transcription networks, provides a robust rationale for developing isoform-selective or function-specific inhibitors like BRD4-IN-8.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1